molecular formula C5H2BrClOS B2898630 4-Bromo-5-chlorothiophene-2-carbaldehyde CAS No. 390360-90-4

4-Bromo-5-chlorothiophene-2-carbaldehyde

Cat. No. B2898630
CAS RN: 390360-90-4
M. Wt: 225.48
InChI Key: PTGYPJXVQUVREU-UHFFFAOYSA-N
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Description

4-Bromo-5-chlorothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H2BrClOS and a molecular weight of 225.49 . It is a derivative of thiophene, a sulfur-containing heterocyclic compound .


Synthesis Analysis

The synthesis of 4-Bromo-5-chlorothiophene-2-carbaldehyde can be achieved from 2,4-dibromothiophene by the action of LDA followed by the treatment with C2Cl6 . This method is based on the halogen dance (HD) reaction, a useful synthetic tool to access positions in aromatic and heteroaromatic systems .


Molecular Structure Analysis

The molecular structure of 4-Bromo-5-chlorothiophene-2-carbaldehyde consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The thiophene ring is substituted at the 2nd position with a carbaldehyde group, at the 4th position with a bromine atom, and at the 5th position with a chlorine atom .


Chemical Reactions Analysis

4-Bromo-5-chlorothiophene-2-carbaldehyde can participate in various chemical reactions due to the presence of the reactive carbaldehyde group. For instance, it can be used as a building block for the synthesis of tetrahydroisoquinolinones .


Physical And Chemical Properties Analysis

4-Bromo-5-chlorothiophene-2-carbaldehyde has a predicted boiling point of 281.2±35.0 °C and a predicted density of 1.899±0.06 g/cm3 .

Scientific Research Applications

Photochemical Synthesis

  • Phenyl-2-thienyl Derivatives : Research demonstrates the synthesis of 5-phenyl derivatives from irradiation of halogenothiophenes like 5-bromo-thiophene-2-carbaldehyde, indicating potential in photochemical applications (Antonioletti et al., 1986).

Synthesis of Thiophene Derivatives

  • Thieno-thiophenes and Thieno-pyrimidinones : A study discussed the synthesis of various thiophene derivatives, including 2-carbaldehydes, from bromo-thienyllithium, showcasing the compound's versatility in creating complex organic structures (Hawkins et al., 1994).

Bromination and Alkylation Studies

  • Esters of Furan and Thiophen Carboxylic Acids : This research highlights the reaction of thiophen-2-carbaldehyde with bromine in the presence of aluminium chloride, leading to various halogenated products, indicating its role in halogenation chemistry (Chadwick et al., 1973).

Intramolecular Arylation

  • 4H-Thieno[3,2-c]chromenes : The iodination and subsequent intramolecular cyclization of chloromethylthiophene-2-carbaldehyde derivatives were used to synthesize 4H-thieno[3,2-c]chromenes, showcasing applications in cyclization reactions (Fisyuk et al., 2013).

Heteroanellated Annulenes Synthesis

  • 3,4-Heteroanellated Annulenes : A study on the reactivity of 4-Bromo-1,6-methano[10]annulene-3-carbaldehyde with dinucleophiles to produce heteroanellated annulenes, a class of compounds with potential applications in material sciences (Neidlein & Schröder, 1992).

Photophysical Properties

  • Optical Properties of Thiophene Derivatives : Research on the synthesis and study of optical properties of thiophene derivatives, including those derived from bromothiophene-2-carbaldehyde, indicates potential uses in optoelectronic applications (Xu & Yu, 2011).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromothiophene-2-carbaldehyde, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Similar precautions should be taken when handling 4-Bromo-5-chlorothiophene-2-carbaldehyde.

properties

IUPAC Name

4-bromo-5-chlorothiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClOS/c6-4-1-3(2-8)9-5(4)7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGYPJXVQUVREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-chlorothiophene-2-carbaldehyde

Synthesis routes and methods I

Procedure details

To a −78° C. solution of 3-bromo-2-chloro-thiophene (10.03 g, 50.79 mmol) in THF (anhydrous, 100 mL) was added lithium diisopropyl amide solution (Aldrich, 2.0M in heptane/THF/ethylbenzene, 38.1 mL, 76.20 mmol) dropwise over 45 minutes under argon. The reaction mixture was stirred for one hour at −78° C., treated with DMF (Aldrich, anhydrous, 19.7 mL, 254.40 mmol), stirred for 15 minutes at −78° C., warmed to room temperature, and stirred for 45 minutes. Aqueous citric acid was added and the reaction mixture was stirred for 5 minutes. The mixture was diluted with ethyl acetate and was washed with saturated NaHCO3, water, and brine. The organic layer was dried over magnesium sulfate, filtered, concentrated in vacuo, and purified by column chromatography (silica gel, 1-3% ethyl acetate/hexanes) to afford the title compound as a yellow solid (10.63 g, 92.8% yield).
Quantity
10.03 g
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reactant
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38.1 mL
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100 mL
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19.7 mL
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Yield
92.8%

Synthesis routes and methods II

Procedure details

n-BuLi (2.5 M in hexanes, 105 mL) is slowly added to a solution of diisopropylamine (36.8 mL) in THF (600 mL) at 0° C. After 15 min, the mixture is cooled to −70° C. A solution of 3-bromo-2-chlorothiophene (49.4 g) in THF (20 mL) is added maintaining the internal temperature <−65° C. After 15 min, DMF (25.2 mL) is added. The mixture is stirred at −70° C. for 15 min and then allowed to warm to room temperature. The reaction mixture is quenched with saturated aq. NH4Cl solution (200 mL) and concentrated in vacuo to one-half volume. The residue is diluted with EtOAc (500 mL) and the aqueous layer is separated. The aqueous layer is extracted with EtOAc (2×100 mL). The combined organic layers are washed with brine (100 mL), dried (MgSO4), and concentrated to afford an oil. The oil is purified by column chromatography (heptane; heptane/EtOAc, 20/1; 10/1) and the resulting solid is suspended in heptane (75 mL) and filtered to afford 30.3 g (54%) of the title compound as a light yellow solid. Physical characteristics: M.p. 61-62° C.; 1H NMR (300 MHz, DMSO-d6) δ 9.82, 8.14; 13C NMR (100 MHz, CDCl3) δ 181.6, 140.9, 138.5, 138.1, 112.8.
Quantity
105 mL
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reactant
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36.8 mL
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600 mL
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solvent
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49.4 g
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reactant
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Quantity
20 mL
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solvent
Reaction Step Two
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Quantity
25.2 mL
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reactant
Reaction Step Three
Yield
54%

Synthesis routes and methods III

Procedure details

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